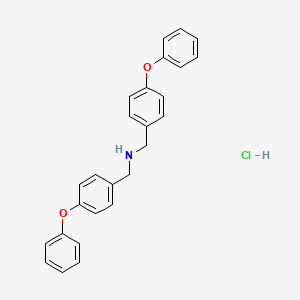![molecular formula C22H20N2O2S B2497151 2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899728-72-4](/img/structure/B2497151.png)
2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of heterocyclic compounds that have garnered interest for their unique chemical properties and potential applications in various fields of chemistry and pharmacology. These compounds often exhibit a wide range of biological activities, making them valuable for drug development and other applications.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves complex reactions that can include ring transformation, alkylation, and the use of catalytic amounts of palladium for oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006). These processes are critical for forming the desired structures with high specificity and yield.
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of the orientation and substitution pattern on the heterocyclic framework. For instance, the crystal structure analysis of some derivatives demonstrates how substituents influence the overall molecular conformation and intermolecular interactions (Zheng & Zhao, 2011).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including ANRORC rearrangement and interactions with thiourea, leading to unique product formations with specific structural features (Ledenyova et al., 2018). These reactions are pivotal for the synthesis of novel derivatives with potential applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents present in the compound. Detailed crystallographic studies provide insights into the arrangement and interactions at the molecular level, which directly impacts the physical properties (Castillo et al., 2009).
Scientific Research Applications
Synthesis and Pharmacological Activities
Compounds with fused oxazine structures have been synthesized and evaluated for their chemical and pharmacological activities. These activities include potential antioxidant and anticancer properties, as indicated by research on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives (Mahmoud, El-Bordany, & Elsayed, 2017). Such studies suggest that compounds with oxazine rings might possess considerable interest for further pharmacological exploration.
Heterocyclic Synthesis
The reactivity of thiophenylhydrazonoacetates in synthesizing various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, showcases the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This highlights the potential of incorporating the specified chemical structure into novel heterocyclic frameworks that could have diverse scientific and therapeutic applications.
Anti-Influenza Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, suggesting that modifications of the pyrazole structure could yield compounds with significant antiviral properties (Hebishy, Salama, & Elgemeie, 2020). This indicates a potential research avenue for the chemical compound , especially in the development of antiviral agents.
Antimicrobial and Anti-Tumor Agents
New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities, revealing promising activities against certain cancer cell lines (Gomha, Edrees, & Altalbawy, 2016). This suggests that the incorporation of thiophene and pyrazole moieties into a compound could be of interest in the development of new anticancer drugs.
Mechanism of Action
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-25-17-9-7-15(8-10-17)19-13-20-18-5-3-4-6-21(18)26-22(24(20)23-19)16-11-12-27-14-16/h3-12,14,20,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFFIFOIKNIYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)
![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)
![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)



![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)